5-Ethylthiophene-2-thiol
Description
5-Ethylthiophene-2-thiol is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a thiol (-SH) group at the 2-position. Its molecular structure (C₆H₈S₂) grants it unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and materials science. The thiol group acts as a nucleophile, enabling participation in condensation and alkylation reactions, while the ethyl substituent modulates solubility and steric hindrance.
Properties
IUPAC Name |
5-ethylthiophene-2-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-2-5-3-4-6(7)8-5/h3-4,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSKCCDDRHOLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53381-57-0 | |
| Record name | 5-ethylthiophene-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-ethylthiophene-2-thiol can be achieved through several methods, including:
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Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophene derivatives. For 5-ethylthiophene-2-thiol, the starting materials would include a 1,4-diketone with an ethyl substituent and a sulfur source such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent .
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Gewald Reaction: This method involves the condensation of α-cyanoesters with elemental sulfur and ketones. The reaction typically requires a base such as sodium ethoxide (NaOEt) and is carried out under reflux conditions .
Industrial Production Methods:
Industrial production of 5-ethylthiophene-2-thiol may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 5-Ethylthiophene-2-thiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) .
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Reduction: The compound can be reduced to form thiolates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3- and 4-positions. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions .
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry:
5-Ethylthiophene-2-thiol is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the study of thiophene-based organic semiconductors and conductive polymers .
Biology and Medicine:
Thiophene derivatives, including 5-ethylthiophene-2-thiol, have shown potential in medicinal chemistry due to their biological activities. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry:
In the industrial sector, thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic light-emitting diodes (OLEDs), and in the development of organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-ethylthiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to inhibition of enzymatic activities or alteration of protein functions. The aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Aminothiophene-2-thiol
- Structure: Replaces the ethyl group with an amino (-NH₂) group at the 5-position.
- Synthesis: Prepared by refluxing 5-methoxysalicylaldehyde with 5-aminothiophene-2-thiol in ethanol, yielding a Schiff base derivative .
- Reactivity: The amino group enhances electron density on the thiophene ring, increasing nucleophilicity. This facilitates condensation reactions with aldehydes, unlike 5-ethylthiophene-2-thiol, where the electron-donating ethyl group has a milder electronic effect.
- Applications: Used in coordination chemistry due to the chelating ability of the amino and thiol groups.
1-(5-Iodo-thiophen-2-yl)-ethanol Derivatives
- Structure: Features iodine substituents at the 5-position and an ethanol moiety.
- Synthesis : Synthesized via AlCl₃-catalyzed reactions, purified by column chromatography (15% EtOAc/Hexane) .
- Reactivity : Iodo groups introduce steric bulk and electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to 5-ethylthiophene-2-thiol.
- Applications : Iodinated thiophenes are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura).
Multithioether Derivatives (e.g., 295a–c)
- Structure : Contain multiple thioether (-S-) linkages.
- Synthesis: Produced via cyclo-condensation of thiol/disulfide mixtures with chlorobenzo[b]thiophene carboxylates in ethanol/KOH .
- Reactivity : The extended conjugation and sulfur-rich backbone enhance thermal stability, contrasting with the simpler reactivity profile of 5-ethylthiophene-2-thiol.
Physical and Chemical Properties
Biological Activity
5-Ethylthiophene-2-thiol is a thiophene derivative that has garnered interest in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and relevant research findings.
Target Interactions
5-Ethylthiophene-2-thiol interacts with various biological targets, influencing multiple cellular processes. Thiophene derivatives, including this compound, have been shown to modulate enzyme activities and affect signaling pathways critical for cellular functions. The following table summarizes key interactions:
| Biological Target | Effect of 5-Ethylthiophene-2-thiol | Reference |
|---|---|---|
| Kinases | Inhibition of kinase activity | |
| Proteases | Modulation of protease functions | |
| Aromatase | Inhibition in vitro |
Cellular Effects
Research indicates that 5-Ethylthiophene-2-thiol can influence cell signaling pathways, gene expression, and metabolic processes. Its ability to modulate key signaling molecules suggests potential applications in anti-inflammatory and anticancer therapies. The compound's effects are dose-dependent, with lower concentrations exhibiting therapeutic benefits while higher concentrations may lead to toxicity.
Metabolic Pathways
The compound participates in various metabolic pathways, interacting with enzymes that alter metabolic flux. This interaction can lead to the formation of metabolites with distinct biological activities.
Case Studies
Dosage Effects
The biological activity of 5-Ethylthiophene-2-thiol varies significantly with dosage. Laboratory studies have shown:
- Lower Doses: Therapeutic effects observed in cellular models.
- Higher Doses: Induction of cytotoxicity and adverse cellular responses.
This threshold effect highlights the importance of dosage optimization for therapeutic applications.
Transport and Distribution
The transport mechanisms of 5-Ethylthiophene-2-thiol within biological systems are crucial for its efficacy. The compound is believed to utilize specific transporters for cellular uptake, which influences its distribution and localization within tissues. Understanding these mechanisms can aid in developing delivery systems for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
